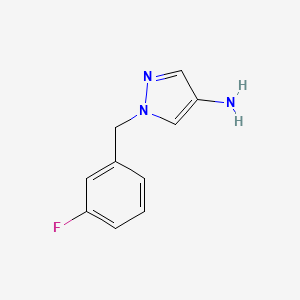

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Pyrazole derivatives are often synthesized for their potential pharmacological properties and are found in various therapeutic agents .

Synthesis Analysis

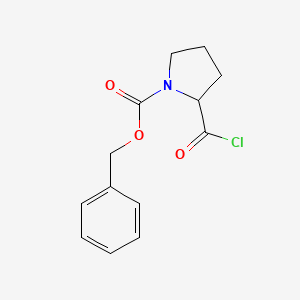

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of an acyl chloride with fluoroacetonitrile followed by a ring closure with hydrazine to form 4-fluoro-2H-pyrazol-3-ylamines . This method allows for the introduction of different substituents to the pyrazole ring, which can significantly alter the compound's properties and potential biological activities. Another related synthesis approach is the solution and solid-phase synthesis of 1-pyrazol-3-ylbenzimidazoles, which involves a nucleophilic aromatic displacement by the amino group of the pyrazole ring .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the compounds . For instance, the molecular structure of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been investigated both experimentally and theoretically, revealing insights into its stability and charge transfer within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for further functionalization and the development of more complex molecules. For example, the reactions of 1H-pyrazole-3-carboxylic acid derivatives with hydroxylamines and carbazates lead to the formation of novel N-substituted pyrazole carboxamides and carbohydrazides . These reactions are typically performed in the presence of a base and can yield a range of products with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the pyrazole ring. The introduction of a fluorine atom, for example, can affect the lipophilicity and electronic properties of the compound, which in turn can influence its pharmacokinetic and toxicological profile . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) distribution, can provide further insights into the reactivity and potential biological activity of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods : A novel method for synthesizing 4-fluoro-2H-pyrazol-3-ylamines, which may include derivatives of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, has been developed. This method involves the reaction of acyl chloride with fluoroacetonitrile and sequential ring closure with hydrazine, accommodating different steric and electronic demands (Cocconcelli et al., 2010).

Chemical Structure Analysis : The differentiation between 3- and 5-aminopyrazoles and their tosylaminopyrazole derivatives, which may include compounds related to 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, can be achieved through NMR δ(4-H)-values analysis. This method aids in structural assignment and understanding the chemical behavior of these compounds (Ege & Franz, 1984).

Biological and Pharmacological Activities

Antibacterial Activities : Compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which can be structurally related to 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Potential Antipsychotic Agents : Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural component with 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, have indicated their potential as novel antipsychotic agents. These compounds reduced spontaneous locomotion in animal models without interacting with dopamine receptors, a unique profile compared to existing antipsychotic drugs (Wise et al., 1987).

Spin-Transition Properties : Research on 2,6-bispyrazolylpyridine ligands, which could be structurally related to 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, has revealed their significance in tuning the spin-transition properties of Fe(II) complexes. These studies are crucial for developing advanced materials with specific magnetic and electronic properties (González-Prieto et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOLCFDXGUQEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)